molecular formula C7H3BrF4O B1403862 5-bromo-1-(difluoromethoxy)-2,3-difluorobenzene CAS No. 936249-95-5

5-bromo-1-(difluoromethoxy)-2,3-difluorobenzene

Cat. No.: B1403862
CAS No.: 936249-95-5
M. Wt: 259 g/mol
InChI Key: PZFFODLNPPFVHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-bromo-1-(difluoromethoxy)-2,3-difluorobenzene is a halogenated aromatic compound characterized by the presence of bromine, fluorine, and difluoromethoxy groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 5-bromo-1-(difluoromethoxy)-2,3-difluorobenzene can be synthesized through several methods. One common approach involves the bromination of 3,4-difluoro-5-(difluoromethoxy)benzene using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction typically occurs in an inert solvent like dichloromethane at low temperatures to ensure regioselectivity and high yield .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reagent concentration, can optimize the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 5-bromo-1-(difluoromethoxy)-2,3-difluorobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

5-bromo-1-(difluoromethoxy)-2,3-difluorobenzene has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 5-bromo-1-(difluoromethoxy)-2,3-difluorobenzene involves its interaction with molecular targets through various pathways:

Comparison with Similar Compounds

  • 1-Bromo-3,4-difluorobenzene
  • 1-Bromo-3,5-difluorobenzene
  • 1-Bromo-4-(difluoromethyl)benzene

Comparison and Uniqueness: 5-bromo-1-(difluoromethoxy)-2,3-difluorobenzene is unique due to the presence of both difluoromethoxy and bromine substituents, which impart distinct reactivity and properties compared to its analogs.

Properties

IUPAC Name

5-bromo-1-(difluoromethoxy)-2,3-difluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrF4O/c8-3-1-4(9)6(10)5(2-3)13-7(11)12/h1-2,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZFFODLNPPFVHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1OC(F)F)F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrF4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-bromo-1-(difluoromethoxy)-2,3-difluorobenzene
Reactant of Route 2
Reactant of Route 2
5-bromo-1-(difluoromethoxy)-2,3-difluorobenzene
Reactant of Route 3
Reactant of Route 3
5-bromo-1-(difluoromethoxy)-2,3-difluorobenzene
Reactant of Route 4
Reactant of Route 4
5-bromo-1-(difluoromethoxy)-2,3-difluorobenzene
Reactant of Route 5
Reactant of Route 5
5-bromo-1-(difluoromethoxy)-2,3-difluorobenzene
Reactant of Route 6
Reactant of Route 6
5-bromo-1-(difluoromethoxy)-2,3-difluorobenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.